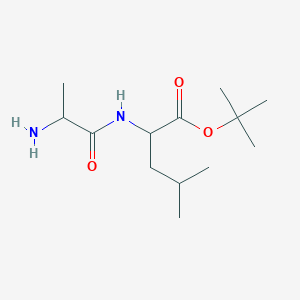

tert-Butyl alanylleucinate

Description

tert-Butyl alanylleucinate is a protected amino acid ester derivative widely utilized in peptide synthesis and pharmaceutical research. These compounds are typically employed as intermediates to enhance solubility, stability, and reactivity during synthetic processes. For example, tert-butyl esters, such as tert-butyl ((benzyloxy)carbonyl)-L-tyrosinate (CAS 16881-33-7), are common in life sciences research due to their role in protecting functional groups during multi-step organic syntheses . The tert-butyl group is favored for its steric bulk, which improves stability under acidic conditions, and its ease of removal under mild acidic hydrolysis .

Properties

CAS No. |

61878-31-7 |

|---|---|

Molecular Formula |

C13H26N2O3 |

Molecular Weight |

258.36 g/mol |

IUPAC Name |

tert-butyl 2-(2-aminopropanoylamino)-4-methylpentanoate |

InChI |

InChI=1S/C13H26N2O3/c1-8(2)7-10(15-11(16)9(3)14)12(17)18-13(4,5)6/h8-10H,7,14H2,1-6H3,(H,15,16) |

InChI Key |

MXDWBAYBLVBWAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)(C)C)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl alanylleucinate typically involves the esterification of the carboxyl group of leucine with tert-butyl alcohol, followed by the coupling of the resulting tert-butyl ester with alanine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and peptide coupling reactions. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of the compound in high yields. The reaction conditions are optimized to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

Tert-butyl esters are hydrolyzed under acidic or basic conditions to yield carboxylic acids. For tert-butyl alanylleucinate:

Acidic Hydrolysis

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

-

Mechanism : Protonation of the ester oxygen followed by cleavage of the tert-butyl group as isobutylene.

-

Product : Alanylleucine (free carboxylic acid).

Basic Hydrolysis

-

Mechanism : Nucleophilic attack by hydroxide ion at the carbonyl carbon.

-

Product : Sodium or lithium salt of alanylleucine.

Table 1 : Hydrolysis Conditions and Outcomes

| Condition | Reagents | Time | Yield | Source |

|---|---|---|---|---|

| Acidic | TFA/DCM (1:1) | 2–4 h | 90–98% | |

| Basic | 1M NaOH, 60°C | 6 h | 85–92% |

Amide Coupling Reactions

The tert-butyl group acts as a protecting group, enabling selective amide bond formation at the leucine moiety.

-

General Procedure : Deprotection (via TFA) of this compound yields alanylleucine, which undergoes coupling with amines using agents like HATU or EDC/HOBt .

-

Example : Reaction with 4-fluoroaniline produces an amide derivative (43% yield) .

Table 2 : Representative Amide Coupling Data

| Amine | Coupling Agent | Solvent | Yield | Source |

|---|---|---|---|---|

| 4-Fluoroaniline | HATU, DIPEA | DMF | 43% | |

| Ammonium chloride | EDC/HOBt | THF | 67% |

Transesterification

Tert-butyl esters react with alcohols in the presence of acid catalysts:

Conversion to Acid Chlorides

Tert-butyl esters react with chlorinating agents (e.g., SOCl₂) to form acid chlorides :

-

Conditions : SOCl₂, room temperature, 1–2 h.

-

Product : Alanylleucinyl chloride (used for further acylations).

Key Reaction :

Enzymatic Hydrolysis

-

Enzymes : Lipases or esterases (e.g., porcine liver esterase).

-

Specificity : Stereoselective hydrolysis of the tert-butyl group, preserving chiral centers in alanylleucine .

Stability Under Oxidative Conditions

Tert-butyl esters are stable to mild oxidants (e.g., tert-butyl nitrite) but degrade under strong oxidative conditions (e.g., KMnO₄) .

Deprotection in Multistep Syntheses

This compound serves as an intermediate in peptide synthesis:

Scientific Research Applications

tert-Butyl alanylleucinate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.

Biology: The compound is studied for its potential role in protein folding and stability.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl alanylleucinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and degradation. It may also influence protein folding and stability by interacting with amino acid residues in the protein structure. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and reactivity.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogous Compounds

*Calculated based on analogous structures.

Solubility and Handling

- This compound analogs, such as tert-butyl 3-formylazetidine-1-carboxylate, exhibit high solubility in polar aprotic solvents like DMSO, facilitating their use in medicinal chemistry .

- In contrast, tert-butyl alcohol’s miscibility with organic solvents necessitates stringent flammability controls (LEL: 1.7% v/v) .

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis : tert-Butyl-protected compounds are critical in synthesizing EP2 agonists for glaucoma treatment and glycogen phosphorylase inhibitors, as demonstrated in patents and pharmacological studies .

- Safety Protocols: Handling tert-butyl amino acid esters requires engineering controls (e.g., local exhaust ventilation) and PPE (e.g., nitrile gloves) to mitigate exposure risks, though they are less hazardous than tert-butyl alcohol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.